4-Fluorotryptophane
CAS No.: 106034-22-4
Cat. No.: VC20751814
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106034-22-4 |
---|---|
Molecular Formula | C11H11FN2O2 |
Molecular Weight | 222.22 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 |
Standard InChI Key | DEBQMEYEKKWIKC-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N |
SMILES | C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
4-Fluorotryptophane, also referred to as 4-Fluorotryptophan in scientific literature, is chemically known as DL-2-Amino-3-(4-fluoroindolyl)propionic acid . The compound has a molecular formula of C11H11FN2O2, containing 11 hydrogen atoms, 11 carbon atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The defining characteristic of this compound is the strategic placement of a fluorine atom at the fourth position of the indole ring, which significantly alters the electronic properties and biochemical behavior of the molecule compared to regular tryptophan.
The compound exists in different stereochemical forms, including the DL-form (racemic mixture), as well as the specific L-form (also designated as 2S configuration), which more closely mimics the configuration of natural L-tryptophan found in proteins . The CAS registry number for 4-Fluoro-L-tryptophan is 106034-22-4, which helps in its precise identification in chemical databases .
Synthesis Methods
Stereoselective Synthesis
A notable method for synthesizing stereochemically pure (L)-4-fluorotryptophan has been documented in research literature. This approach utilizes a seven-step synthetic pathway starting from 4-fluoroindole . A critical step in this process involves the diastereoselective alkylation of the Schollkopf chiral auxiliary with a fluorinated electrophile, which ensures the correct stereochemical configuration of the final product . This synthesis method is particularly valuable because all reaction steps proceed with high efficiency, achieving at least 80% yield at each stage .
Biological Activities
Incorporation into Proteins
One of the most significant biological properties of 4-Fluorotryptophane is its ability to be incorporated into proteins in place of canonical tryptophan. This substitution can occur through the natural protein synthesis machinery under specific conditions, allowing researchers to create proteins with modified properties . The incorporation of 4-Fluorotryptophane into proteins can alter their structural stability, fluorescence properties, and functional characteristics, providing valuable insights into protein structure-function relationships.
Effects on Serotonin Pathways
4-Fluorotryptophane has been investigated for its potential effects on serotonin pathways in the brain . Since tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation, the fluorinated analog has potential applications in research related to mood disorders and depression treatments . The strategic fluorination may alter the metabolic processing of the compound, potentially leading to novel insights into serotonergic systems.
Research Applications
Pharmaceutical Development
4-Fluorotryptophane serves as a valuable building block in pharmaceutical research, particularly in the development of drugs targeting neurological disorders . The unique properties conferred by the fluorine atom make it a useful tool in medicinal chemistry for creating novel compounds with potentially improved pharmacokinetic or pharmacodynamic properties compared to their non-fluorinated counterparts.
Biochemical Research
In biochemical research, 4-Fluorotryptophane is utilized to investigate the role of tryptophan derivatives in protein synthesis and metabolism . Researchers use this compound to gain deeper understanding of fundamental biological processes, including how structural modifications to amino acids can impact their incorporation into proteins and subsequent functional effects.
Protein Engineering
The compound plays a significant role in protein engineering studies, where it can be incorporated into proteins to investigate the impact of fluorinated amino acids on protein structure and function . This approach provides valuable insights into enzyme activity and protein folding mechanisms, allowing researchers to design proteins with novel or enhanced properties.
Analytical Chemistry Applications
In analytical chemistry, 4-Fluorotryptophane serves as a standard for mass spectrometry and chromatography techniques . Its unique mass signature and spectral properties make it useful for the accurate analysis of complex biological samples, particularly in studies requiring precise identification and quantification of tryptophan and its derivatives.
Genetic Code Displacement Studies
Experimental Displacement of Canonical Tryptophan
Perhaps one of the most groundbreaking applications of 4-Fluorotryptophane has been in studies demonstrating the experimental displacement of a canonical amino acid from the genetic code. Research conducted with Bacillus subtilis has shown that through serial selection and mutagenesis, strains can be developed that use 4-Fluorotryptophan (4FTrp) instead of canonical tryptophan for propagation .
The HR23 strain of B. subtilis, derived from the QB928 strain through mutation, exhibited the remarkable ability to grow using 4FTrp while being unable to use canonical tryptophan, effectively representing a shift in the amino acid alphabet used by the organism . This finding is particularly significant considering that the 20 canonical amino acids of the genetic code have remained invariant throughout approximately 3 billion years of biological evolution .
Mutation Patterns in Adaptation
Genome sequencing of various B. subtilis strains (including LC33, HR23, and TR7) revealed specific mutations that enabled the transition to 4FTrp utilization. Interestingly, the research showed that the negative regulator mtrB of tryptophan transport was knocked out in these adapted strains, and the sigma factor sigB was mutated in HR23 and TR7 . Additionally, rpoBC encoding RNA polymerase subunits were mutated in three independent isolates of TR7 relative to HR23 .
Table 1 below shows the mutation status of tryptophan residues compared to non-tryptophan residues in the sequenced genomes:
Original Residue | Mutated Residue | Unmutated Residue | Row Total |
---|---|---|---|
Trp | 1 | 12,464 | 12,465 |
Non-Trp | 57 | 1,195,138 | 1,195,195 |
Column total | 58 | 1,207,602 | 1,207,660 |
Note: Based on Fisher's exact test, no significant difference between the two mutation rates was observed (P value = 0.45) .
This data contradicts what might have been expected - that proteins rich in tryptophan residues would accumulate more mutations under 4FTrp selection pressure. Instead, the research found no significant correlation between the nonsynonymous mutation rate for genes and the tryptophan-residue density of the mutated proteins .
Oligogenic Barrier Hypothesis
Based on these findings, researchers proposed the "oligogenic barrier" hypothesis, suggesting that the genetic code's stability can be maintained by just a small number of analog-sensitive proteins . These proteins form a barrier that has safeguarded the canonical amino acids throughout biological evolution. When these analog-sensitive proteins are mutated, as observed in the B. subtilis strains, the barrier can be overcome, allowing non-canonical amino acids like 4FTrp to be incorporated into the proteome .
This hypothesis helps explain why the genetic code has remained invariant despite the theoretical possibility of expanding the amino acid alphabet. The oligogenic barrier channels the acquisition of beneficial novel amino acid side chains toward post-translational modifications rather than expansion of the genetic code .
Growth Characteristics of 4FTrp-Adapted Strains
The parental QB928 strain and its derivatives (LC33, HR23, and TR7-1) exhibit different growth patterns when exposed to tryptophan and 4-Fluorotryptophane. Growth studies were conducted in four different media compositions:
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Containing tryptophan only
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Tryptophan and 4FTrp in 2:1 ratio
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Tryptophan and 4FTrp in 1:2 ratio
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Containing 4FTrp only
The results showed distinct growth characteristics for each strain:
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QB928 (parental strain): Exhibited much slower biomass increase on 4FTrp compared to media containing tryptophan .
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LC33 (intermediate strain): Demonstrated moderate biomass increase in all growth media, with the rate of increase on 4FTrp being slower than that on tryptophan .
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HR23 (4FTrp-adapted strain): Showed greater biomass increase in media with 4FTrp alone compared to media containing tryptophan, indicating that tryptophan actually functions as an inhibitory analog for this strain .
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TR7-1 (revertant strain): Exhibited better growth in media containing tryptophan compared to media with 4FTrp alone, demonstrating reversion to tryptophan utilization .
These growth patterns illustrate the metabolic adaptations that occur when organisms adjust to using non-canonical amino acids in place of their canonical counterparts.
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